2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone 2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518262
InChI: InChI=1S/C9H7F3O2/c1-14-7-3-2-5(4-6(7)10)8(13)9(11)12/h2-4,9H,1H3
SMILES: COC1=C(C=C(C=C1)C(=O)C(F)F)F
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

CAS No.:

Cat. No.: VC13518262

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone -

Specification

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
IUPAC Name 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Standard InChI InChI=1S/C9H7F3O2/c1-14-7-3-2-5(4-6(7)10)8(13)9(11)12/h2-4,9H,1H3
Standard InChI Key XAAWPKMBKZVXIK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)C(F)F)F
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C(F)F)F

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone involves fluorination strategies tailored to introduce fluorine atoms at specific positions. Key methods include:

Electrophilic Fluorination

Reaction of 3-fluoro-4-methoxyacetophenone with a fluorinating agent such as Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. This approach replaces hydrogen atoms on the methyl ketone with fluorine, yielding the difluoromethyl group.

Cross-Coupling Reactions

Palladium-catalyzed coupling of fluorinated aryl halides with difluoromethyl ketone precursors. For example, Suzuki-Miyaura coupling between 3-fluoro-4-methoxyphenylboronic acid and a difluoromethyl ketone halide .

Optimization Challenges

  • Regioselectivity: Ensuring fluorine incorporation at the 3-position of the phenyl ring requires directing groups (e.g., methoxy) to control electrophilic substitution .

  • Stability: The difluoromethyl ketone moiety is sensitive to hydrolysis, necessitating inert reaction conditions.

Studies on 2′-fluoroacetophenones reveal a strong preference for the s-trans conformation, where the carbonyl oxygen and fluorine atom are antiperiplanar . This minimizes dipole-dipole repulsion between the polar C=O and C–F groups. For 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone, DFT calculations predict a similar conformation, stabilized by:

  • Through-space couplings: NMR studies detect 5J^5J(Hα–F) and 4J^4J(Cα–F) couplings, confirming proximity between fluorine and ketone protons .

  • Planar geometry: X-ray crystallography of analogs shows coplanar aryl and carbonyl groups, reducing steric strain .

Kinetic and Thermodynamic Reactivity

  • Nucleophilic Acyl Substitution: The electron-withdrawing fluorine atoms activate the carbonyl toward nucleophiles (e.g., Grignard reagents).

  • Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles to the ortho/para positions, but fluorine’s deactivating effect slows reactivity .

ParameterValueSource
GHS SymbolGHS07 (Exclamation Mark)
Signal WordWarning
Precautionary StatementsP261, P305+P351+P338

Recent Research and Developments

Synthetic Innovations

A 2025 patent (CN112321398A) describes hydrazonation of aliphatic ketones to access α-fluorinated derivatives, potentially adaptable to this compound .

Conformational Dynamics

Advanced NMR techniques and cryogenic electron microscopy are being employed to map the compound’s behavior in solution and solid states .

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